molecular formula C19H17FN2OS B4867950 N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-fluorobenzamide

N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-fluorobenzamide

Cat. No.: B4867950
M. Wt: 340.4 g/mol
InChI Key: SNSBVDVLHNXGBP-UHFFFAOYSA-N
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Description

N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-fluorobenzamide is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a fluorobenzamide group, and a dimethylphenyl group

Preparation Methods

The synthesis of N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-fluorobenzamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring through the reaction of a thiourea derivative with a halogenated ketone. The resulting thiazole intermediate is then coupled with a fluorobenzamide derivative under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of advanced catalytic systems, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-fluorobenzamide undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to facilitate the desired transformations .

Scientific Research Applications

N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-fluorobenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit the growth of microbial cells by interfering with their metabolic processes or induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-fluorobenzamide can be compared with other thiazole derivatives and fluorobenzamide compounds. Similar compounds include:

The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2OS/c1-11-8-9-12(2)15(10-11)17-13(3)24-19(21-17)22-18(23)14-6-4-5-7-16(14)20/h4-10H,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNSBVDVLHNXGBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=C(SC(=N2)NC(=O)C3=CC=CC=C3F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-fluorobenzamide
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N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-fluorobenzamide
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N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-fluorobenzamide
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N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-fluorobenzamide
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N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-fluorobenzamide
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N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-fluorobenzamide

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